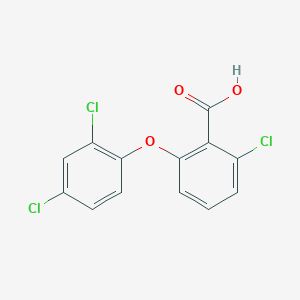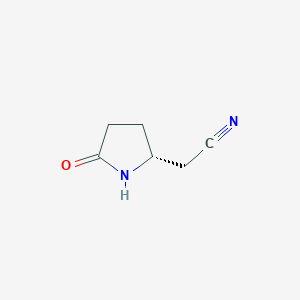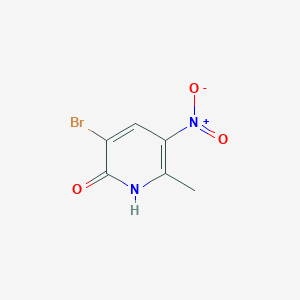
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, also known as Selumetinib, is a small molecule drug that has been developed as a selective inhibitor of mitogen-activated protein kinase kinase (MEK1/2). Selumetinib has shown promising results in pre-clinical studies and clinical trials for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and thyroid cancer.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a versatile compound used in the synthesis and characterization of various pyrazole derivatives. Research has shown that it can be an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, a compound class exhibiting significant biological activities, especially in medicinal chemistry. Xu Li-feng (2011) described the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines, indicating the potential of this compound in the creation of diverse pyrazolo derivatives with potential biological applications (Xu Li-feng, 2011).
Antitumor Activities
A significant application of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is in the field of antitumor research. Jin Liu Jin Liu, Juan Zhao Juan Zhao, and Jiu fu Lu Jiu fu Lu (2020) synthesized a compound incorporating this molecule and found it exhibited marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. This highlights its potential as a precursor in synthesizing compounds with promising anticancer activities (Jin Liu Jin Liu et al., 2020).
Antimicrobial and Anticancer Agents
The molecule also plays a crucial role in the synthesis of antimicrobial and anticancer agents. For instance, H. Hafez, Abdel-Rhman B. A. El-Gazzar, and S. Al-Hussain (2016) synthesized pyrazole derivatives with antimicrobial and anticancer activities, where this molecule served as an essential precursor. The synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and had good to excellent antimicrobial activity (H. Hafez et al., 2016).
Synthesis of Pyrazolo[4,3-d]-pyrimidine Derivatives
The compound is also used in the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, which have been identified as potential antimicrobial and anticancer agents. This underscores the compound's versatility in synthesizing various heterocyclic compounds with significant biological activities (H. Hafez et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various protein targets involved in the life cycle of trypanosoma cruzi .
Mode of Action
Molecular docking and dynamics simulations suggest that similar compounds act on the active site of the cyp51 receptor, establishing a stable complex with the target .
Biochemical Pathways
It is suggested that similar compounds may interact with proteins involved in the life cycle of trypanosoma cruzi .
Pharmacokinetics
It is suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Similar compounds have been shown to be effective against trypomastigotes, a form of trypanosoma cruzi .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)9-3-2-7(11)5-8(9)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJDRQGZOSGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)


![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)


![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
